molecular formula C11H16N2O3S B2443742 Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate CAS No. 832106-18-0

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B2443742
CAS No.: 832106-18-0
M. Wt: 256.32
InChI Key: BXBMEMUCJVDNRO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Scientific Research Applications

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiol derivatives.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-amino-4-methyl-5-(propylcarbamoyl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-4-5-13-10(14)8-6(2)7(9(12)17-8)11(15)16-3/h4-5,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBMEMUCJVDNRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C(=C(S1)N)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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